molecular formula C35H68O4 B1607228 Propylene glycol dipalmitate CAS No. 33587-20-1

Propylene glycol dipalmitate

Cat. No. B1607228
CAS RN: 33587-20-1
M. Wt: 552.9 g/mol
InChI Key: UWTZRBLIYNMYTC-UHFFFAOYSA-N
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Description

Propylene glycol dipalmitate (PGDP) is a synthetic organic compound with the chemical formula C35H68O4 . It is a colorless, viscous liquid that is relatively odorless and slightly sweet-tasting. PGDP is commonly used as a plasticizer , emulsifier , and demulsifier in various applications. Its hygroscopic nature allows it to readily absorb water from the surrounding environment .

Synthesis Analysis

PGDP can be synthesized by reacting palmitic acid with propylene glycol in the presence of a catalyst. The resulting compound is a diester formed by the esterification of two palmitic acid molecules with propylene glycol .

Molecular Structure Analysis

The molecular structure of PGDP consists of two palmitic acid chains (saturated fatty acids) esterified to the hydroxyl groups of propylene glycol. This structure imparts its unique properties, including solubility and stability .

Scientific Research Applications

Application 1: Solid Lipid Nanoparticles (SLNs) for Delivery of Bioactive Compounds

  • Summary of the Application : Propylene glycol monopalmitate (PGMP) and glyceryl monostearate (GMS) mixtures were used to develop solid lipid nanoparticles (SLNs) with stable lipid matrix structures for the delivery of bioactive compounds . Carvacrol, a model lipophilic antimicrobial, was used in this study .
  • Methods of Application : Stable SLNs were fabricated at PGMP:GMS mass ratios of 2:1 and 1:1, and the carvacrol loading was up to 30% of lipids with >98% encapsulation efficiency . Fluorescence spectra and release profiles were used to confirm the successful encapsulation and homogeneous distribution of carvacrol within the SLNs .
  • Results or Outcomes : SLNs fabricated with equal masses of PGMP and GMS had better stability of carvacrol during storage and higher sphericity than those with a ratio of 2:1 . They were also much more effective than free carvacrol against Escherichia coli O157:H7 and Staphylococcus aureus .

Application 2: Production of Renewable Propylene Glycol

  • Summary of the Application : Propylene glycol, a sustainable chemical with several industrial applications, can be produced from catalytic hydrogenolysis of glycerol . This process provides an alternative and renewable propylene glycol production route .
  • Methods of Application : The study reviews different catalysts for glycerol hydrogenolysis, the reaction mechanism, and process challenges . It also presents previous studies related to the economic and environmental assessment of propylene glycol production .
  • Results or Outcomes : The review outlines the technology readiness level of different production pathways, as well as the challenges and future direction of propylene glycol production from glycerol and other renewable feedstocks .

Application 3: Wearable Electronics and Energy Storage Devices

  • Summary of the Application : Propylene glycol is used with Mxene nanoparticles to produce wearable electronics and energy storage devices . This is a revolutionary change for the modern biomedical sector as well as smart textile production .
  • Methods of Application : The specific methods of application are not detailed in the source. However, it involves the use of propylene glycol and Mxene nanoparticles .
  • Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that this application has brought about revolutionary changes in the biomedical sector and smart textile production .

Application 4: Preparation of Graphene/Propylene Glycol Nanofluids

  • Summary of the Application : Stable graphene/propylene glycol nanofluids are prepared for potential applications in thermal engineering .
  • Methods of Application : The nanofluids are prepared by a “two-step method” using a 60 wt % propylene glycol deionized water solution as the base fluid . The thermal conductivity and viscosity of the nanofluids are evaluated .
  • Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that stable graphene/propylene glycol nanofluids are successfully prepared .

Application 5: Wearable Electronics and Energy Storage Devices

  • Summary of the Application : Propylene glycol is used with Mxene nanoparticles to produce wearable electronics and energy storage devices . This is a revolutionary change for the modern biomedical sector as well as smart textile production .
  • Methods of Application : The specific methods of application are not detailed in the source. However, it involves the use of propylene glycol and Mxene nanoparticles .
  • Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that this application has brought about revolutionary changes in the biomedical sector and smart textile production .

Application 6: Preparation of Graphene/Propylene Glycol Nanofluids

  • Summary of the Application : Stable graphene/propylene glycol nanofluids are prepared for potential applications in thermal engineering .
  • Methods of Application : The nanofluids are prepared by a “two-step method” using a 60 wt % propylene glycol deionized water solution as the base fluid . The thermal conductivity and viscosity of the nanofluids are evaluated .
  • Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that stable graphene/propylene glycol nanofluids are successfully prepared .

Safety And Hazards

PGDP is considered safe for human consumption, but large doses over short periods can be toxic. It is stable at cooler temperatures but can oxidize and produce hazardous compounds at higher temperatures. Proper handling and storage are essential to prevent accidents .

Future Directions

Research on PGDP could focus on its applications in sustainable materials, biodegradability, and potential replacements for other plasticizers. Additionally, exploring its interactions with other compounds and its impact on environmental health would be valuable .

properties

IUPAC Name

2-hexadecanoyloxypropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(36)38-32-33(3)39-35(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZRBLIYNMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955222
Record name Propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylene glycol dipalmitate

CAS RN

33587-20-1
Record name 1,1′-(1-Methyl-1,2-ethanediyl) dihexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33587-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol dipalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033587201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylethane-1,2-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9A347QU31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Sukirno, AS Triana, M Rifqi - AIP Conference Proceedings, 2020 - pubs.aip.org
… -MS analysis, it is found that the product contains monoester and diester, such as propylene glycol palmitate (32.3%), propylene glycol 2-oleate (20.18%), propylene glycol dipalmitate (…
Number of citations: 1 pubs.aip.org
J He, S Huang, X Sun, L Han, C Chang, W Zhang… - Nanomaterials, 2019 - mdpi.com
… The purity of PGMP synthesized in the present study was evaluated using 1 H NMR, and no propylene glycol dipalmitate was detected (Supplementary Figure S1). The high purity of …
Number of citations: 49 www.mdpi.com
FV Sparsø - Emulsifiers in food technology, 2014 - Wiley Online Library
… , 2: 2-propylene glycol monopalmitate, 3: 1-propylene glycol monopalmitate, 4: 2-propylene glycol monostearate, 5: 1-propylene glycol monostearate, 6: Propylene glycol dipalmitate, 7: …
Number of citations: 11 onlinelibrary.wiley.com

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